4-Iodo-2-n-propylaniline 4-Iodo-2-n-propylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14159029
InChI: InChI=1S/C9H12IN/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6H,2-3,11H2,1H3
SMILES:
Molecular Formula: C9H12IN
Molecular Weight: 261.10 g/mol

4-Iodo-2-n-propylaniline

CAS No.:

Cat. No.: VC14159029

Molecular Formula: C9H12IN

Molecular Weight: 261.10 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-2-n-propylaniline -

Specification

Molecular Formula C9H12IN
Molecular Weight 261.10 g/mol
IUPAC Name 4-iodo-2-propylaniline
Standard InChI InChI=1S/C9H12IN/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6H,2-3,11H2,1H3
Standard InChI Key AYJDDPAWUBGLKY-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C=CC(=C1)I)N

Introduction

Chemical Identity and Structural Properties

4-Iodo-2-n-propylaniline belongs to the class of substituted anilines, with the molecular formula C₉H₁₂IN and a molecular weight of 261.103 g/mol . Key physicochemical parameters include:

PropertyValue
Exact Mass261.001 g/mol
Topological Polar Surface Area (TPSA)26.02 Ų
LogP (Partition Coefficient)3.41
Monoisotopic Mass261.001 Da

The iodine atom at the para position introduces significant steric bulk and enhances electrophilicity at the aromatic ring, while the n-propyl group at the ortho position contributes to hydrophobic interactions . The compound’s LogP value of 3.41 indicates moderate lipophilicity, suggesting potential permeability across biological membranes, though this remains speculative without direct pharmacological data .

Synthesis and Manufacturing

Iodination of Substituted Anilines

A validated synthesis route for analogous iodinated anilines involves electrophilic aromatic substitution. For example, 4-iodo-2,6-diisopropylaniline was synthesized by reacting 2,6-diisopropylaniline with iodine in the presence of sodium bicarbonate in methanol and dichloromethane . The reaction proceeds at room temperature for 12 hours, followed by purification via extraction and concentration, yielding a 73% product . While this method targets a structurally similar compound, it provides a framework for adapting conditions to synthesize 4-iodo-2-n-propylaniline by substituting 2-n-propylaniline as the starting material.

Key Reaction Parameters

  • Solvent System: Methanol (MeOH) and dichloromethane (CH₂Cl₂) in a 2:1 ratio.

  • Stoichiometry: 1.1 equivalents of iodine relative to the aniline substrate.

  • Workup: Sodium thiosulfate quench to remove excess iodine, followed by MgSO₄ drying and solvent evaporation .

This method highlights the importance of controlled iodination to avoid over-halogenation, a common challenge in aromatic substitution reactions.

Physicochemical and Spectroscopic Characteristics

Spectroscopic Data

While direct spectroscopic data for 4-iodo-2-n-propylaniline are unavailable, related iodinated anilines exhibit distinct NMR profiles:

  • ¹H NMR: Aromatic protons resonate between δ 6.8–7.2 ppm, with alkyl protons (n-propyl) appearing as triplets near δ 1.0–1.5 ppm .

  • ¹³C NMR: The iodine-bearing carbon typically shows a deshielded signal around δ 90–100 ppm due to the heavy atom effect .

Applications in Organic Synthesis and Drug Discovery

Role in Materials Science

In materials chemistry, iodinated anilines serve as precursors for conductive polymers and liquid crystals. The n-propyl chain enhances solubility in nonpolar solvents, facilitating processing into thin films or composites.

Future Directions and Research Gaps

  • Pharmacological Profiling: Testing the compound against bacterial or fungal strains to validate its potential as an antimicrobial agent.

  • Process Optimization: Developing scalable synthesis routes to improve yields beyond the 73% reported for analogs .

  • Stability Studies: Investigating degradation pathways under varying pH and temperature conditions.

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